2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole
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Description
“2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic compound that contains an aziridine ring and a benzimidazole ring . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring . Benzimidazole is a fused aromatic ring compound that consists of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of aziridine and benzimidazole rings. The aziridine ring is a three-membered ring with one nitrogen atom, which introduces strain into the molecule . The benzimidazole ring is a fused ring system that consists of a benzene ring and an imidazole ring .Chemical Reactions Analysis
Aziridines are known to undergo ring-opening polymerization, which is a type of reaction where the ring structure of the monomer opens up and reacts with other monomers to form a polymer . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .Future Directions
The future directions for the study of “2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of future macromolecular architectures using these relatively exotic monomers could be a promising area of research .
Properties
IUPAC Name |
2-(aziridin-1-yl)-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-3-2-4-8(9)11-10(12)13-6-7-13/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAINRTFSYKVGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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